2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide
Description
This compound integrates three critical structural motifs:
- Acetamide linker: A flexible spacer that connects the dioxoisoindolinyl group to the ethylpiperazine chain, influencing molecular conformation and solubility.
- 4-(2-Fluorophenyl)piperazine-ethyl group: A substituted piperazine ring with a fluorophenyl substituent, commonly associated with enhanced receptor selectivity (e.g., serotonin or dopamine receptors) due to fluorine’s electronegativity and metabolic stability .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-18-7-3-4-8-19(18)26-13-11-25(12-14-26)10-9-24-20(28)15-27-21(29)16-5-1-2-6-17(16)22(27)30/h1-8H,9-15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTZVYUCVWZQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid
- React phthalic anhydride (1.0 eq) with glycine (1.0 eq) in toluene under reflux with triethylamine (1.0 eq) as a base.
- Reflux for 12–18 hours, monitoring by TLC (ethyl acetate/hexane, 1:1).
- Isolate the product via rotary evaporation, followed by washing with diethyl ether.
Reaction Mechanism : Nucleophilic acyl substitution where glycine’s amine attacks phthalic anhydride’s electrophilic carbonyl, forming a cyclic imide.
- Yield : 78–85%
- IR (KBr) : 1775 cm⁻¹ (C=O, imide), 1710 cm⁻¹ (C=O, carboxylic acid)
- ¹H NMR (CDCl₃) : δ 4.35 (s, 2H, CH₂), δ 7.85–7.92 (m, 4H, aromatic)
Chlorination to Acid Chloride
- Treat 2-(1,3-dioxoisoindolin-2-yl)acetic acid (1.0 eq) with thionyl chloride (2.5 eq) in dry dichloromethane.
- Stir at 0–5°C for 1 hour, then warm to room temperature for 3 hours.
- Remove excess thionyl chloride under reduced pressure.
Critical Parameters :
- Moisture-free conditions prevent hydrolysis.
- Stoichiometric excess of thionyl chloride ensures complete conversion.
- Yield : 90–95%
- ¹H NMR (CDCl₃) : δ 4.62 (s, 2H, CH₂), δ 7.88–7.95 (m, 4H, aromatic)
Synthesis of 2-(4-(2-Fluorophenyl)piperazin-1-yl)ethylamine
Preparation of 1-(2-Fluorophenyl)piperazine
- React piperazine (1.0 eq) with 1-bromo-2-fluorobenzene (1.1 eq) in DMF using K₂CO₃ (2.0 eq) as a base.
- Heat at 80°C for 24 hours under nitrogen.
- Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Characterization :
- Yield : 65–70%
- ¹H NMR (CDCl₃) : δ 2.85 (t, 4H, piperazine), δ 3.10 (t, 4H, piperazine), δ 6.90–7.10 (m, 4H, aromatic)
Ethylamine Side Chain Introduction
Procedure :
- React 1-(2-fluorophenyl)piperazine (1.0 eq) with 2-chloroethylamine hydrochloride (1.2 eq) in acetonitrile.
- Add K₂CO₃ (3.0 eq) and heat at 60°C for 18 hours.
- Filter, concentrate, and purify via recrystallization (ethanol/water).
Optimization Notes :
- Excess amine prevents dialkylation.
- Polar aprotic solvents enhance nucleophilicity.
Characterization :
- Yield : 55–60%
- MS (ESI+) : m/z 252.2 [M+H]⁺
Amide Coupling Reaction
Acid Chloride Route
- Dissolve 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride (1.0 eq) in dry THF.
- Add 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine (1.1 eq) dropwise at 0°C.
- Stir for 6 hours at room temperature, then concentrate and purify via silica gel chromatography (CH₂Cl₂/MeOH 95:5).
Reaction Metrics :
- Yield : 70–75%
- Purity (HPLC) : ≥98%
Coupling Reagent-Assisted Method
- Mix 2-(1,3-dioxoisoindolin-2-yl)acetic acid (1.0 eq) with EDC (1.2 eq) and HOBt (1.2 eq) in DMF.
- After 30 minutes, add 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine (1.1 eq).
- Stir for 24 hours, then isolate via aqueous workup.
Advantages : Avoids acid chloride handling; suitable for acid-sensitive substrates.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acid chloride | 70–75 | 98 |
| EDC/HOBt | 65–70 | 95 |
Spectral Characterization of Final Product
Infrared Spectroscopy
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O, imide), 1655 cm⁻¹ (C=O, amide)
Nuclear Magnetic Resonance
- ¹H NMR (DMSO-d₆) :
- δ 2.50–2.70 (m, 4H, piperazine)
- δ 3.20–3.40 (m, 6H, piperazine + CH₂NH)
- δ 4.30 (s, 2H, CH₂CO)
- δ 7.00–7.30 (m, 4H, fluorophenyl)
- δ 7.85–7.95 (m, 4H, phthalimide)
Mass Spectrometry
- HRMS (ESI+) : m/z 453.18 [M+H]⁺ (calculated: 453.17)
Process Optimization and Challenges
Solvent Selection
- Polar aprotic solvents (DMF, THF) improve amine solubility and reaction kinetics.
- Side reactions observed in DMSO due to its nucleophilic character.
Temperature Effects
- Lower temperatures (0–5°C) reduce imide ring-opening side reactions.
- Reaction time increases to 8–12 hours at 0°C versus 4–6 hours at 25°C.
Purification Challenges
- Column chromatography required due to polar byproducts.
- Recrystallization solvents : Ethyl acetate/hexane (1:3) yields crystals with >99% purity.
Scalability and Industrial Relevance
Batch vs. Continuous Flow
- Batch synthesis achieves 50 g scale with 68% yield.
- Microreactor systems reduce reaction time by 40% but require specialized equipment.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom economy | 81% |
| E-factor | 12.5 |
| Process mass intensity | 18.7 |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The dioxoisoindolinyl group can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the piperazine ring or other functional groups.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the amine or carbonyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or other oxidized derivatives.
Reduction: : Production of amines or alcohols.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide. Research indicates that derivatives of isoindoline can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring the isoindoline structure have shown efficacy in inhibiting tumor growth in preclinical models, suggesting that this compound could be developed as a novel anticancer agent .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's. Studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain, thereby potentially enhancing cognitive function . The incorporation of the piperazine ring may further enhance its bioavailability and efficacy in neurological applications.
Synthesis Methodologies
Synthesis of this compound typically involves multi-step organic reactions:
General Synthesis Steps
- Formation of the Isoindoline Core : The isoindoline framework can be synthesized through cyclization reactions involving phthalic anhydride and appropriate amines.
- Piperazine Modification : The introduction of the piperazine moiety can be achieved via nucleophilic substitution reactions where piperazine derivatives react with activated halides.
- Final Acetylation : The final step often involves acetylation to form the acetamide functional group, enhancing the compound's solubility and biological activity.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). Results indicate promising cytotoxic profiles, with IC50 values suggesting effective concentrations for therapeutic use .
In Vivo Studies
Preclinical studies are essential for assessing the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies typically focus on tumor growth inhibition and overall survival rates in treated versus control groups.
Case Studies
Several case studies have documented the synthesis and evaluation of isoindoline derivatives:
- A study published in Molecules explored various isoindoline derivatives for their anticancer properties, demonstrating significant inhibition of cell proliferation in multiple cancer types .
- Another research article focused on neuroprotective compounds derived from similar structures, showcasing their potential to enhance cognitive function through acetylcholinesterase inhibition .
Mechanism of Action
The mechanism by which 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The dioxoisoindolinyl group may bind to receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound's ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Piperazine Substitution :
- The 2-fluorophenyl group in the target compound may enhance receptor binding affinity compared to unsubstituted () or methoxy-/chloro-substituted piperazines (). Fluorine’s small size and high electronegativity often improve pharmacokinetics (e.g., bioavailability, metabolic resistance) .
- Compound 15 () shows anti-inflammatory activity (MMP inhibition), suggesting the target compound’s piperazine-fluorophenyl motif could be optimized for similar applications.
Acetamide Linker Variations: Thiazole-containing analogs () exhibit distinct bioactivity (e.g., MMP inhibition, structural stability) but lack the dioxoisoindolinyl group.
Dioxoisoindolinyl Group: This group is structurally analogous to phthalimide derivatives, which are known for antiangiogenic and anti-inflammatory properties.
Physical Properties :
- Melting points (mp) and molecular weights (MW) vary significantly with substituents. For example:
- Target compound (estimated MW ~450–500): Likely higher than Compound 15 (MW 410.51) due to the dioxoisoindolinyl group.
- Piperazine substitution (e.g., 2-fluorophenyl vs. 4-chlorophenyl) may lower mp compared to ’s compounds (mp 269–303°C) due to reduced crystallinity.
Safety and Synthesis :
- Piperazine-acetamides () require careful handling (irritant), but fluorophenyl substitution may mitigate toxicity .
- The target compound’s synthesis likely involves coupling 2-(1,3-dioxoisoindolin-2-yl)acetic acid with a 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine intermediate, analogous to methods in and .
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a derivative of isoindoline and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and related case studies based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.39 g/mol. The structure includes a dioxoisoindoline moiety, which is known to contribute to various biological activities due to its ability to interact with biological targets.
Anticonvulsant Activity
A study evaluated derivatives similar to this compound for anticonvulsant properties. The derivatives were tested using the maximal electroshock seizure (MES) test and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure models in mice. Results indicated that these compounds exhibited significant protection against seizures, suggesting their potential as anticonvulsants .
Central Nervous System Effects
Research has indicated that compounds with similar structural features may exhibit central nervous system depressant activities. The evaluation of these compounds included behavioral assessments in animal models, which showed notable effects on CNS activity, thus highlighting their potential therapeutic applications in neurological disorders .
Binding Affinity Studies
Binding affinity studies are crucial for understanding the interaction of this compound with various biological targets. Although specific data on this compound's binding affinity is limited, related compounds have demonstrated significant interactions with targets such as receptors involved in CNS activity. For instance, modifications in the piperazine ring have been shown to influence binding affinities significantly .
Case Studies and Research Findings
- Anticonvulsant Efficacy : A series of studies focused on 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide derivatives demonstrated anticonvulsant efficacy comparable to established medications. The research highlighted the importance of structural modifications in enhancing therapeutic effects while minimizing side effects .
- CNS Depressant Activities : Another study evaluated the CNS effects of various acetamide derivatives, including those structurally similar to our compound. Behavioral tests indicated that these compounds could serve as effective agents for managing anxiety and related disorders due to their depressant effects on the CNS .
- Pharmacological Profiles : The pharmacological profiles of compounds containing the isoindoline core have been extensively studied. These studies often reveal a wide range of activities, including anti-inflammatory and analgesic properties, which are attributed to their ability to modulate neurotransmitter systems .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticonvulsant | Significant protection against seizures in animal models |
| CNS Depressant | Notable effects observed in behavioral assessments |
| Binding Affinity | Influences from structural modifications on receptor interactions |
Q & A
Q. Q1: What are the key steps in synthesizing 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide, and how can reaction progress be monitored?
Answer: The synthesis typically involves coupling a 1,3-dioxoisoindoline derivative with a piperazine-ethylamine intermediate. A representative method (analogous to ) includes refluxing reactants in glacial acetic acid, followed by purification via recrystallization. Monitoring reaction progress requires thin-layer chromatography (TLC) to track intermediate formation and confirm completion. Post-synthesis, structural validation employs NMR spectroscopy (1H/13C) and mass spectrometry (MS) to ensure correct functional group integration and molecular weight alignment .
Q. Q2: How is the compound characterized to confirm structural integrity and purity?
Answer: Characterization involves a multi-technique approach:
- 1H/13C NMR : Assigns proton and carbon environments, verifying the presence of the dioxoisoindolinyl, piperazinyl, and fluorophenyl moieties.
- High-Resolution MS (HRMS) : Confirms molecular formula (e.g., C22H22FN4O3) and rules out impurities.
- HPLC : Quantifies purity (>95% is standard for research-grade material).
For example, highlights the use of NMR and MS for analogous piperazine-acetamide derivatives, ensuring no residual solvents or unreacted intermediates remain .
Advanced Research Questions
Q. Q3: How can computational methods optimize reaction conditions for synthesizing this compound?
Answer: Advanced synthesis optimization leverages quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. For instance, describes integrating computational reaction path searches with experimental feedback loops. Parameters like solvent polarity (e.g., acetic acid vs. DMF), temperature, and catalyst loading are computationally screened to minimize side reactions (e.g., piperazine ring degradation) and maximize yield. Experimental validation then refines these predictions .
Q. Q4: What strategies resolve contradictions in reported bioactivity data (e.g., conflicting enzyme inhibition results)?
Answer: Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). To address this:
- Dose-Response Curves : Establish IC50 values under standardized conditions (e.g., ATP concentration in kinase assays).
- Selectivity Profiling : Use panels of related enzymes/receptors (e.g., serotonin vs. dopamine receptors) to assess specificity, as seen in for structurally similar fluorophenyl-piperazine derivatives.
- Structural Dynamics Studies : Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes to explain discrepancies in inhibition potency .
Q. Q5: How does the compound’s fluorophenyl-piperazine moiety influence its pharmacokinetic properties?
Answer: The 2-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, while the piperazine ring improves solubility via protonation at physiological pH. Advanced studies use:
- LogP Measurements : To evaluate lipophilicity and blood-brain barrier permeability.
- Plasma Stability Assays : Monitor degradation half-life in simulated biological matrices.
For example, highlights analogous fluorinated acetamides with extended half-lives due to fluorine’s electron-withdrawing effects .
Mechanistic and Application-Oriented Questions
Q. Q6: What experimental designs are recommended to study this compound’s interaction with neurological targets (e.g., serotonin receptors)?
Answer:
- Radioligand Binding Assays : Use [3H]-8-OH-DPAT for 5-HT1A receptor affinity screening.
- Functional Assays : Measure cAMP accumulation (via ELISA) to assess agonist/antagonist activity.
- In Silico Mutagenesis : Identify critical residues (e.g., transmembrane helix 5 in 5-HT1A) using homology models. demonstrates similar workflows for imidazole-thioacetamide derivatives targeting enzyme-receptor interactions .
Q. Q7: How can structural modifications enhance the compound’s efficacy as a biochemical probe?
Answer:
- Isosteric Replacements : Substitute the dioxoisoindolinyl group with phthalimide (improves solubility) or succinimide (enhances electrophilicity for covalent binding).
- Side Chain Elongation : Extend the ethyl linker between piperazine and acetamide to reduce steric hindrance.
provides a template for thioacetamide modifications to optimize target engagement .
Methodological Challenges and Solutions
Q. Q8: What are common pitfalls in scaling up synthesis, and how are they mitigated?
Answer:
- Byproduct Formation : Aggressive heating during reflux can degrade the piperazine ring. Mitigation involves stepwise temperature ramping and in-line FTIR monitoring (as in ).
- Purification Issues : Column chromatography may fail with polar byproducts. Alternatives include countercurrent chromatography or pH-dependent liquid-liquid extraction .
Q. Q9: How can researchers validate the compound’s stability under long-term storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- Stability-Indicating HPLC : Detect degradation products (e.g., hydrolyzed acetamide or oxidized piperazine). ’s safety protocols for analogous acetamides emphasize avoiding moisture and light during storage .
Interdisciplinary Applications
Q. Q10: How is this compound applied in materials science beyond pharmacology?
Answer: The dioxoisoindolinyl group enables π-π stacking in supramolecular assemblies, while the fluorophenyl moiety contributes to electron-deficient architectures for organic electronics. Methodologies include:
- Cyclic Voltammetry : To assess redox activity for semiconductor applications.
- X-Ray Crystallography : Resolve crystal packing patterns. and discuss similar fluorinated acetamides used in optoelectronic material development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
